
(3-Methoxyphenyl)methyl cyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methoxyphenyl)methyl cyanate is an organic compound with the molecular formula C9H9NO2 It is known for its unique chemical structure, which includes a methoxy group attached to a phenyl ring and a cyanate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyphenyl)methyl cyanate typically involves the reaction of 3-methoxybenzyl alcohol with cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the cyanate group. The general reaction scheme is as follows:
3-Methoxybenzyl alcohol+Cyanogen bromide→(3-Methoxyphenyl)methyl cyanate+HBr
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
(3-Methoxyphenyl)methyl cyanate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The cyanate group can be reduced to form an amine.
Substitution: The cyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) under basic conditions.
Major Products Formed
Oxidation: Formation of 3-methoxybenzaldehyde.
Reduction: Formation of 3-methoxybenzylamine.
Substitution: Formation of various substituted ureas or carbamates.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-Methoxyphenyl)methyl cyanate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study enzyme-catalyzed reactions involving cyanate groups. It can also be used as a probe to investigate the mechanisms of enzyme inhibition.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory activities.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its reactivity with various nucleophiles makes it a valuable component in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (3-Methoxyphenyl)methyl cyanate involves its reactivity with nucleophiles. The cyanate group can undergo nucleophilic attack, leading to the formation of various products depending on the nature of the nucleophile. This reactivity is exploited in synthetic chemistry to create a wide range of compounds.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Methoxyphenyl)methyl cyanate
- (2-Methoxyphenyl)methyl cyanate
- (3-Methylphenyl)methyl cyanate
Comparison
Compared to its analogs, (3-Methoxyphenyl)methyl cyanate is unique due to the position of the methoxy group on the phenyl ring. This positional difference can influence the compound’s reactivity and the types of products formed in chemical reactions. For example, the electron-donating effect of the methoxy group can vary depending on its position, affecting the compound’s overall chemical behavior.
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry Its unique chemical structure and reactivity make it a valuable building block for the synthesis of complex molecules
Propiedades
Número CAS |
920033-70-1 |
|---|---|
Fórmula molecular |
C9H9NO2 |
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
(3-methoxyphenyl)methyl cyanate |
InChI |
InChI=1S/C9H9NO2/c1-11-9-4-2-3-8(5-9)6-12-7-10/h2-5H,6H2,1H3 |
Clave InChI |
ONZFUCFMVFZVIP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)COC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5H-thieno[3,2-c][1,8]naphthyridin-4-one](/img/structure/B12631385.png)
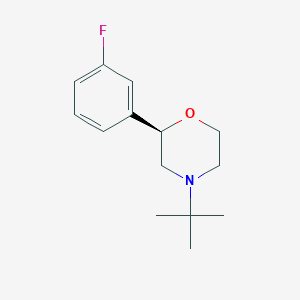
![4-[Bis(2-hydroxyethyl)amino]-1-[4-(phenoxymethyl)phenyl]butan-1-olate](/img/structure/B12631398.png)
![3-[[4-(dimethylamino)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide](/img/structure/B12631403.png)
![4-[(1R)-1-(4-Hydroxyphenyl)-2,2-dimethylpropyl]phenyl acetate](/img/structure/B12631410.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-ethylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12631423.png)
![2-[(4-Fluorophenyl)sulfanyl]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12631434.png)
![5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde](/img/structure/B12631437.png)
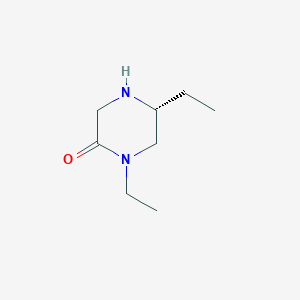
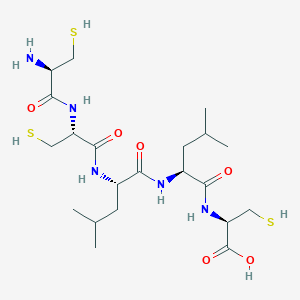
![N-[(2S,3R)-1,3-dihydroxynonan-2-yl]benzamide](/img/structure/B12631453.png)
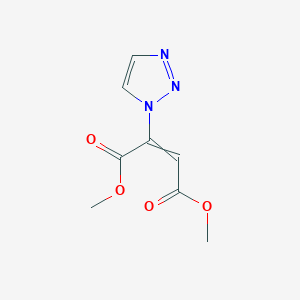
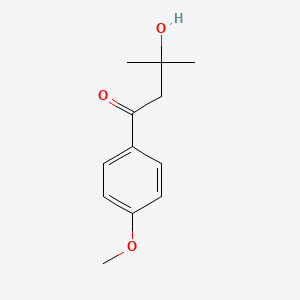
![N-[4-(1,3-Benzothiazol-2-yl)-3-methoxyphenyl]pyridin-4-amine](/img/structure/B12631475.png)
